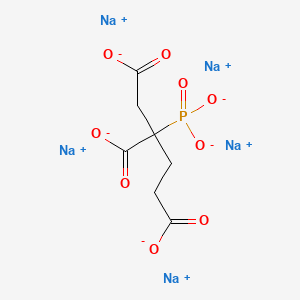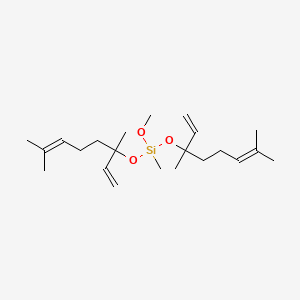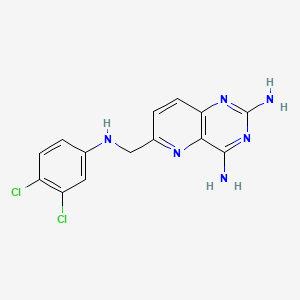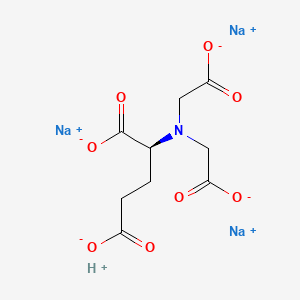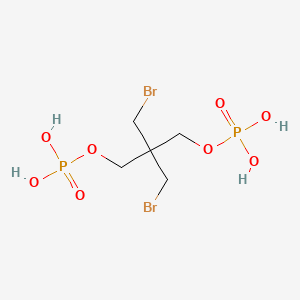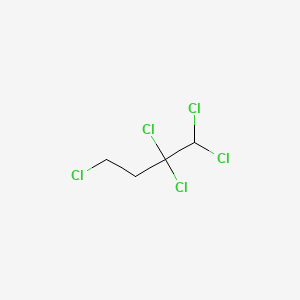![molecular formula C15H17Na3O15 B12674784 trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate CAS No. 41947-61-9](/img/structure/B12674784.png)
trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and energy consumption while maximizing the yield. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various chemical reactions and processes.
Biology: The compound is used in biochemical assays and studies to investigate the interactions between metal ions and biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of metal ion-related disorders.
Industry: The compound is used in industrial processes, such as water treatment and the production of detergents, due to its ability to bind metal ions and enhance the efficiency of these processes.
作用機序
The mechanism of action of trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted.
類似化合物との比較
Similar Compounds
- Trisodium N-(1-carboxylatoethyl)iminodiacetate
- Trisodium 2-methylnitrilotriacetate
- Methyl glycine diacetic acid trisodium salt
Uniqueness
Trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate is unique due to its specific chemical structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications where strong and stable metal ion binding is required.
特性
CAS番号 |
41947-61-9 |
|---|---|
分子式 |
C15H17Na3O15 |
分子量 |
506.25 g/mol |
IUPAC名 |
trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C15H20O15.3Na/c16-7(1-10(19)20)13(25)28-4-6(30-15(27)9(18)3-12(23)24)5-29-14(26)8(17)2-11(21)22;;;/h6-9,16-18H,1-5H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
InChIキー |
RCDKLUUYTKALRF-UHFFFAOYSA-K |
正規SMILES |
C(C(C(=O)OCC(COC(=O)C(CC(=O)[O-])O)OC(=O)C(CC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




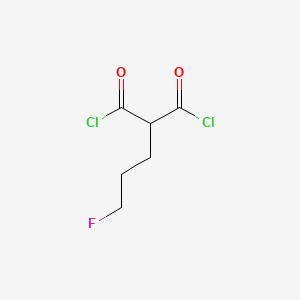
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
